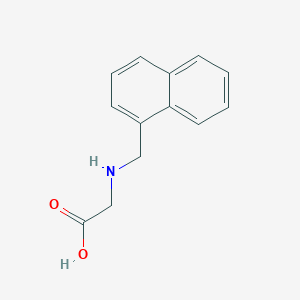
N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a derivative of imidazole and has been synthesized using various methods to study its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
The mechanism of action of N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine is not fully understood. However, studies have suggested that the compound may interact with various receptors and enzymes in the body, leading to its observed effects.
Biochemical and Physiological Effects
N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine has been shown to exhibit various biochemical and physiological effects. In addition to its potential as a histamine H3 receptor antagonist and acetylcholinesterase inhibitor, the compound has also been found to exhibit antifungal activity against Candida albicans, a common fungal pathogen.
実験室実験の利点と制限
The advantages of using N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine in lab experiments include its potential as a histamine H3 receptor antagonist, acetylcholinesterase inhibitor, and antifungal agent. However, limitations may include the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several potential future directions for research involving N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine. One area of interest is its potential as a treatment for Alzheimer's disease. Further research could investigate the compound's ability to improve cognitive function in animal models of the disease.
Another potential future direction is the use of N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine as a potential antifungal agent. Additional studies could explore the compound's mechanism of action against Candida albicans and other fungal pathogens.
Conclusion
N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine is a promising chemical compound that has potential applications in scientific research. Its ability to act as a histamine H3 receptor antagonist, acetylcholinesterase inhibitor, and antifungal agent make it a subject of interest for further investigation. Future research could explore its potential as a treatment for Alzheimer's disease and other conditions.
合成法
The synthesis of N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine has been achieved using different methods. One study reported the use of a one-pot reaction involving the reaction of 3-bromo-4-ethoxybenzaldehyde, 1H-imidazole-1-carboxaldehyde, and 3-aminopropylamine in the presence of a catalytic amount of piperidine. The reaction was carried out in ethanol at room temperature for 24 hours, resulting in the formation of the desired product.
科学的研究の応用
N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine has been used in various scientific research applications. One study investigated its potential as a histamine H3 receptor antagonist. The results showed that the compound exhibited high affinity and selectivity towards the histamine H3 receptor, making it a promising candidate for further research.
Another study explored the potential of N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine as a potential treatment for Alzheimer's disease. The compound was found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for learning and memory. The inhibition of acetylcholinesterase activity may lead to an increase in acetylcholine levels, which could potentially improve cognitive function in Alzheimer's disease patients.
特性
製品名 |
N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine |
|---|---|
分子式 |
C15H20BrN3O |
分子量 |
338.24 g/mol |
IUPAC名 |
N-[(3-bromo-4-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine |
InChI |
InChI=1S/C15H20BrN3O/c1-2-20-15-5-4-13(10-14(15)16)11-17-6-3-8-19-9-7-18-12-19/h4-5,7,9-10,12,17H,2-3,6,8,11H2,1H3 |
InChIキー |
LVBOQZDCHKYVOV-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNCCCN2C=CN=C2)Br |
正規SMILES |
CCOC1=C(C=C(C=C1)CNCCCN2C=CN=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



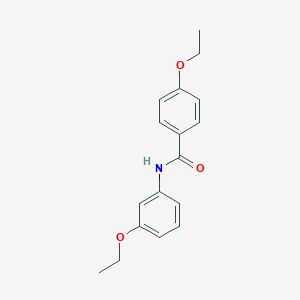

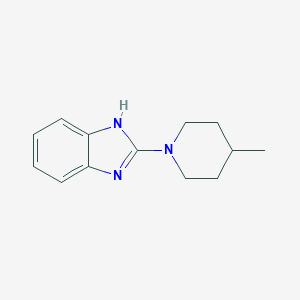
![N-cyclohexyl-3-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B268008.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268009.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide](/img/structure/B268010.png)

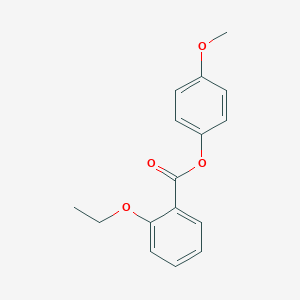
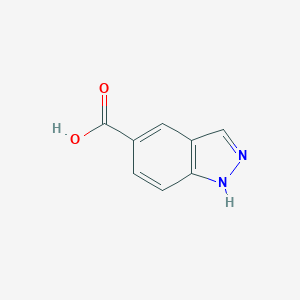
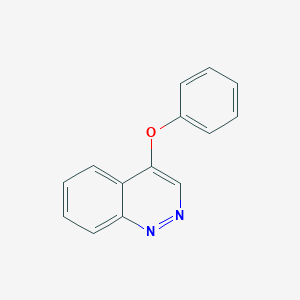
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine](/img/structure/B268030.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B268037.png)
![2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol](/img/structure/B268045.png)
